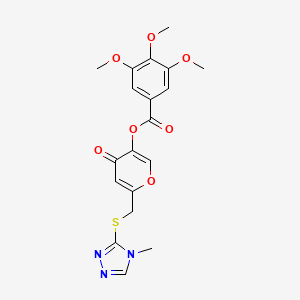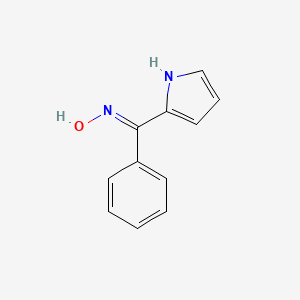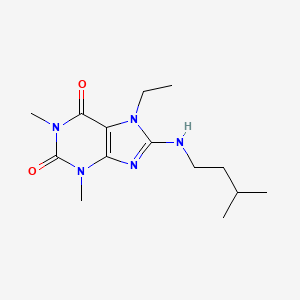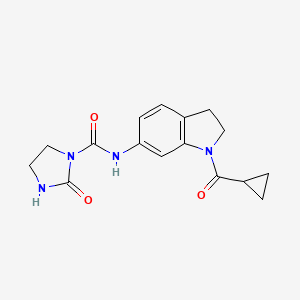![molecular formula C20H34N4O2 B2889530 N-(1-cyano-1,2-dimethylpropyl)-2-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]acetamide CAS No. 1090826-23-5](/img/structure/B2889530.png)
N-(1-cyano-1,2-dimethylpropyl)-2-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1,2-dimethylpropyl)-2-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include a cyano group, a dimethylpropyl chain, and a piperazine ring substituted with a cyclopentylpropanoyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the cyano group: This can be achieved through the reaction of a suitable precursor with a cyanating agent such as sodium cyanide or potassium cyanide under basic conditions.
Introduction of the dimethylpropyl chain: This step involves the alkylation of an appropriate intermediate with a dimethylpropyl halide in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Formation of the piperazine ring: The piperazine ring can be synthesized through the cyclization of a suitable diamine precursor under acidic or basic conditions.
Substitution with the cyclopentylpropanoyl group: This step involves the acylation of the piperazine ring with a cyclopentylpropanoyl chloride or anhydride in the presence of a base such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-cyano-1,2-dimethylpropyl)-2-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the cyano group to an amine can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines.
Applications De Recherche Scientifique
N-(1-cyano-1,2-dimethylpropyl)-2-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
N-(1-cyano-1,2-dimethylpropyl)-2-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]acetamide can be compared with other similar compounds, such as:
N-(1-cyano-1,2-dimethylpropyl)-2-[4-(3-cyclohexylpropanoyl)piperazin-1-yl]acetamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
N-(1-cyano-1,2-dimethylpropyl)-2-[4-(3-phenylpropanoyl)piperazin-1-yl]acetamide: Contains a phenyl group instead of a cyclopentyl group.
N-(1-cyano-1,2-dimethylpropyl)-2-[4-(3-benzylpropanoyl)piperazin-1-yl]acetamide: Features a benzyl group in place of the cyclopentyl group.
Propriétés
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O2/c1-16(2)20(3,15-21)22-18(25)14-23-10-12-24(13-11-23)19(26)9-8-17-6-4-5-7-17/h16-17H,4-14H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABASARHLOSZYQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN1CCN(CC1)C(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Phenylethyl)amino]nicotinonitrile](/img/structure/B2889450.png)
![4-methyl-1-({tricyclo[4.3.1.1^{3,8}]undecan-1-yl}methyl)piperidine hydrochloride](/img/structure/B2889451.png)
![N-(4-chlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2889452.png)
![Ethyl 2-isobutyramidobenzo[d]thiazole-6-carboxylate](/img/structure/B2889453.png)
![1-(4-Methoxyphenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2889454.png)

![2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2889458.png)

![(2R,3R)-2-[2-(Cyclopropylmethyl)pyrazol-3-yl]oxolan-3-amine;dihydrochloride](/img/structure/B2889464.png)
![N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2889465.png)

![4-phenyl-3-[1-(quinoline-2-carbonyl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2889470.png)
